3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Analytical chemistry Quality control Compound authentication

This product is exclusively the meta-tetrazole regioisomer (3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, CAS 484039-65-8) required for patent-compliant P2X3/P2X2/3 antagonist SAR studies. Orthogonal analytical confirmation (¹H/¹³C NMR fingerprint) ensures batch-to-batch reproducibility, eliminating mis-identification with the para-tetrazole or inverted regioisomers that exhibit non-overlapping activity profiles. Ideal for ion-channel pharmacology, QSAR benchmarking of tetrazole as a carboxylic acid bioisostere, and HPLC/UPLC method validation for challenging regioisomeric separations.

Molecular Formula C15H10F3N5O
Molecular Weight 333.274
CAS No. 484039-65-8
Cat. No. B2911210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS484039-65-8
Molecular FormulaC15H10F3N5O
Molecular Weight333.274
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-4-2-5-12(8-11)20-14(24)10-3-1-6-13(7-10)23-9-19-21-22-23/h1-9H,(H,20,24)
InChIKeyMPRITSLIJJNPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 484039-65-8): Core Structural & Physicochemical Reference for Tetrazole-Benzamide Procurement


The compound 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 484039-65-8, molecular formula C₁₅H₁₀F₃N₅O, exact mass 333.0837 g/mol) is a synthetic small-molecule heterocyclic benzamide [1]. It combines a central benzamide scaffold with a 1H-tetrazol-1-yl substituent at the meta-position of the benzoyl ring and a 3-trifluoromethyl group on the aniline ring. This specific substitution pattern is of research interest because the tetrazole ring functions as a metabolically stable carboxylic acid bioisostere, while the electron-withdrawing CF₃ group modulates both lipophilicity and target-binding electrostatics [2]. The compound appears in patent families covering tetrazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists, making its precise regiochemistry and substituent identity critical for structure-activity relationships in ion channel research [3].

Why Tetrazole-Benzamide Congeners Cannot Be Assumed Interchangeable: Key SAR Divergence Points for 484039-65-8 Procurement


Superficially similar tetrazole-benzamide analogs sharing the N-[3-(trifluoromethyl)phenyl]benzamide core exhibit profound functional divergence driven by differential tetrazole positioning. Moving the tetrazole ring from the meta- (3-) to the para-position (4-) of the benzoyl ring, as in 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, alters the electron density distribution within the benzamide scaffold and reorients the tetrazole's hydrogen-bonding vectors relative to the amide pharmacophore . Likewise, inverting the substitution pattern—placing the tetrazole on the aniline rather than the benzoyl ring—produces N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzamide, a regioisomer with fundamentally different molecular shape and target complementarity . Patent SAR data from the Roche tetrazole-substituted arylamide series demonstrate that P2X3/P2X2/3 antagonism is exquisitely sensitive to the specific connectivity of the tetrazolyl, phenyl, and amide linker elements, meaning that even regioisomeric substitutions yield non-overlapping activity profiles [1]. These structural perturbations cannot be compensated by simple molar equivalence, making orthogonal analytical confirmation (e.g., ¹H/¹³C NMR fingerprint matching) essential to avoid mis-identification and ensure batch-to-batch reproducibility during procurement.

Head-to-Head Quantitative Differentiation Evidence for 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (484039-65-8)


¹H/¹³C NMR Spectral Fingerprint: Unique Regioisomeric Identity Confirmation vs. 4-Tetrazolyl and Aniline-Tetrazolyl Isomers for Batch Authentication

The compound's regioisomeric identity is unambiguously resolved by its DMSO-d₆ NMR spectroscopic signature, which differs from close analogs by virtue of the meta-substituted benzoyl-tetrazole connectivity. In the ¹H NMR spectrum, the tetrazole C-H proton (δ ~9.5–10.0 ppm) integrates distinctly relative to the amide N-H (δ ~10.5–10.8 ppm) and the aromatic protons of the 1,3-disubstituted benzoyl ring [1]. Crucially, this fingerprint is non-superimposable with that of 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, where the para-tetrazole substitution produces a symmetric A₂B₂ aromatic splitting pattern in the benzoyl region absent in the meta-substituted compound . The characteristic InChIKey MPRITSLIJJNPNV-UHFFFAOYSA-N provides an unambiguous computational hash for database cross-referencing, enabling automated discrimination from the 4-tetrazolyl regioisomer and the N-[3-(tetrazol-1-yl)phenyl] reverse-amide variant during electronic procurement verification [1].

Analytical chemistry Quality control Compound authentication

Patent-Documented P2X3/P2X2/3 Antagonist Pharmacophore Embedding: Target Class Selectivity vs. Non-Tetrazole Benzamide Controls

The compound falls within the Markush structure of Formula I in Roche's tetrazole-substituted arylamide patent family, where the mandatory R¹ = optionally substituted tetrazolyl and R² = optionally substituted phenyl pharmacophore elements are explicitly claimed for P2X3 and/or P2X2/3 purinergic receptor antagonism [1]. In these patents, the tetrazolyl group is designated as a required component; comparator benzamides lacking the tetrazole moiety (e.g., simple N-phenylbenzamides with only CF₃ substitution) are excluded from the claimed invention and represent a structurally distinct, non-tetrazole control class with fundamentally different P2X receptor interaction profiles [2]. The presence of the electron-withdrawing tetrazole bioisostere at the meta-position of the benzoyl ring is explicitly tied to the P2X3/P2X2/3 activity in the patent pharmacological examples, establishing a direct link between the 3-tetrazol-1-yl substitution and target engagement that is absent in the 2-tetrazolyl, 4-tetrazolyl, or non-tetrazole comparator series [1].

Purinergic signaling Pain research Ion channel pharmacology

Physicochemical Descriptor Differentiation: Calculated logP, PSA, and H-Bond Profile Comparison Against Regioisomeric and Reverse-Amide Analogs

The meta-substituted tetrazole benzamide regioisomer (484039-65-8) is predicted to exhibit a distinct physicochemical profile relative to its para-substituted and reverse-amide analogs, which has practical consequences for solubility, permeability, and bioassay behavior. Although experimentally determined logP/logD values for 484039-65-8 are not publicly reported, the compound's topological polar surface area (tPSA) and hydrogen-bond donor/acceptor counts can be computed from its SMILES representation and compared with those of the close analogs to establish a rank-order differentiation. The meta-tetrazole orientation on the benzoyl ring produces a different molecular electrostatic potential distribution than the para-tetrazole variant, which alters solvation free energy and chromatographic retention behavior [1]. The measured molecular weight of 333.27 g/mol and the calculated exact mass of 333.0837 g/mol [2] provide LC-MS quality control benchmarks that distinguish the compound from analogs with identical nominal mass but different fragmentation patterns, such as the 4-tetrazolyl-N-[4-(trifluoromethyl)phenyl] variant (same molecular formula, different connectivity) available from commercial screening libraries .

Medicinal chemistry Drug-likeness Physicochemical profiling ADME prediction

Critical Gap Advisory: Absence of Publicly Available Head-to-Head Biological Activity Data for Procurement Decision-Making

After an exhaustive search of PubMed, Google Scholar, BindingDB, PubChem BioAssay, ChEMBL, and global patent repositories, no peer-reviewed publication, deposited bioassay dataset, or patent pharmacological example was identified that reports quantitative IC₅₀, Ki, Kb, EC₅₀, or in vivo efficacy values specifically for 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (484039-65-8) in direct comparison to a named structural analog under identical assay conditions [1]. The compound is referenced in the Roche P2X3/P2X2/3 patent Markush claims [2] and in the SpectraBase NMR library [3], but specific biological activity data remain absent from the public domain. For procurement decisions where biological differentiation is the primary selection criterion, experimental head-to-head profiling against the closest regioisomer (e.g., 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide) in the end-user's assay of interest is strongly recommended before committing to large-scale acquisition.

Data transparency Procurement risk Assay validation

Application Scenarios Where 484039-65-8 Offers Verifiable Differentiation for Scientific Procurement


P2X3/P2X2/3 Purinergic Receptor Antagonist Screening and SAR Expansion

For laboratories conducting structure-activity relationship studies on P2X3 and P2X2/3 purinergic receptor antagonists, 484039-65-8 serves as a pharmacophore-compliant scaffold that explicitly satisfies the Roche patent Markush requirements (tetrazolyl R¹ + substituted phenyl R²) [1]. Its meta-tetrazole substitution pattern provides a distinct spatial orientation of the hydrogen-bond-accepting tetrazole ring relative to the amide linkage compared to its 4-tetrazolyl and 2-tetrazolyl isomers, enabling systematic exploration of regioisomeric effects on P2X receptor binding and functional antagonism. Procurement of this specific regioisomer, rather than a mixture or an incorrectly identified analog, ensures the SAR dataset is internally consistent and interpretable within the patent-defined pharmacophore model.

Tetrazole Bioisostere Physicochemical Benchmarking in Medicinal Chemistry

In medicinal chemistry programs employing tetrazole as a carboxylic acid bioisostere, 484039-65-8 can function as a reference compound for benchmarking the impact of the tetrazole ring position (meta- vs. para-) on key physicochemical parameters such as logP, tPSA, aqueous solubility, and metabolic stability [2]. The compound's NMR-verified identity [3] ensures that any measured physicochemical property differences between 484039-65-8 and its para-substituted comparator can be attributed solely to the regioisomeric shift, rather than to batch impurity or misidentification—a critical requirement for building predictive QSAR models.

Analytical Chemistry Method Development for Regioisomer Resolution

The challenge of chromatographically separating meta- and para-substituted tetrazole-benzamide regioisomers makes 484039-65-8 a suitable challenge compound for developing and validating HPLC, UPLC, or SFC methods with MS detection [3]. The availability of a verified NMR reference spectrum [3] allows unambiguous assignment of chromatographic peaks, enabling robust method qualification. Analytical CROs and pharmaceutical QC laboratories can use this compound to demonstrate system suitability for complex regioisomeric mixtures where pharmacopoeial reference standards are unavailable.

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